molecular formula C5H5N3O2 B12343516 3-oxo-4H-pyridazine-4-carboxamide

3-oxo-4H-pyridazine-4-carboxamide

Cat. No.: B12343516
M. Wt: 139.11 g/mol
InChI Key: TUWWIUWGHRWTFX-UHFFFAOYSA-N
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Description

3-oxo-4H-pyridazine-4-carboxamide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-4H-pyridazine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-oxo-4H-pyridazine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridazinones, dihydropyridazines, and various functionalized pyridazine derivatives .

Scientific Research Applications

3-oxo-4H-pyridazine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxo-4H-pyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-4H-pyridazine-4-carboxamide is unique due to its specific substitution pattern and the presence of the oxo group at the 3-position, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness .

Properties

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

3-oxo-4H-pyridazine-4-carboxamide

InChI

InChI=1S/C5H5N3O2/c6-4(9)3-1-2-7-8-5(3)10/h1-3H,(H2,6,9)

InChI Key

TUWWIUWGHRWTFX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC(=O)C1C(=O)N

Origin of Product

United States

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